N-(3-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(3-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 3-bromobenzylidene group and a 1-naphthylmethyl moiety. Its molecular structure (approximate formula: C₂₈H₂₅BrN₃) combines aromatic rigidity with the flexibility of the piperazine ring, enabling diverse interactions with biological targets. The compound is synthesized via a condensation reaction between 3-bromobenzaldehyde and 4-(1-naphthylmethyl)-1-piperazinamine under acidic conditions, typically yielding a product with high purity after recrystallization .
Key structural features include:
- Piperazine ring: Facilitates hydrogen bonding and protonation-dependent solubility.
- 1-Naphthylmethyl substituent: Enhances lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3/c23-21-9-3-5-18(15-21)16-24-26-13-11-25(12-14-26)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15-16H,11-14,17H2/b24-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWVNVNJWPVUKH-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties and bioactivity are contextualized below against structurally analogous derivatives, emphasizing substituent effects.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Halogen Substituents :
- Bromine (as in the target compound) enhances halogen bonding and receptor affinity but may reduce metabolic stability compared to fluorine .
- Dichloro analogs (e.g., 2,6-dichloro) exhibit amplified antimicrobial effects but increased toxicity, limiting therapeutic windows .
Substituent Position :
- Para-substituted bromine (e.g., 4-bromo) improves antitumor activity but compromises solubility compared to meta-substituted derivatives .
Aromatic Moieties :
- Replacement of 1-naphthylmethyl with 4-methylbenzyl () reduces lipophilicity, diminishing CNS penetration but improving aqueous solubility .
Alkoxy vs. Halogen Groups :
- Ethoxy-substituted derivatives (–10) prioritize lipophilicity and neuroactivity, whereas halogenated variants favor targeted protein interactions .
Research Findings and Implications
- Antimicrobial Activity : The target compound’s bromine atom confers moderate activity (MIC = 8 µg/mL against S. aureus), outperforming methylbenzyl analogs (MIC = 32 µg/mL) but lagging behind dichloro derivatives (MIC = 2.5 µg/mL) .
- Receptor Binding : Molecular docking studies suggest the 1-naphthylmethyl group enhances binding to serotonin receptors (5-HT₂A, Ki = 12 nM) compared to ethoxy-substituted analogs (Ki = 45 nM) .
- Toxicity Profile : The compound exhibits lower cytotoxicity (IC₅₀ = 18 µM in HEK293 cells) than dichloro derivatives (IC₅₀ = 5 µM), highlighting a safer profile for therapeutic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
